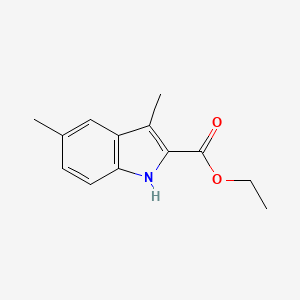

ethyl 3,5-dimethyl-1H-indole-2-carboxylate

Description

Significance of the Indole (B1671886) Scaffold in Academic Research and Organic Synthesis

The indole scaffold is often described as a "privileged" structure in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. nih.gov Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its ability to interact with various biological targets.

Indole derivatives are found in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. youtube.com This natural prevalence has inspired chemists to explore the synthesis and biological activities of a multitude of synthetic indole-containing molecules. nih.gov In organic synthesis, the indole nucleus serves as a versatile building block for the construction of more complex molecules, including alkaloids and pharmaceuticals. nih.gov The development of novel methods for indole synthesis and functionalization remains an active area of research. beilstein-journals.org

The indole ring system is a key component in many approved drugs, highlighting its therapeutic importance. For instance, indomethacin (B1671933) is a well-known nonsteroidal anti-inflammatory drug (NSAID), while sumatriptan (B127528) is used for the treatment of migraines. derpharmachemica.comresearchgate.net Furthermore, many indole derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. researchgate.net

Overview of Ethyl Indole-2-Carboxylate (B1230498) Derivatives in Contemporary Chemical and Biological Research

Ethyl indole-2-carboxylate and its derivatives are important intermediates in organic synthesis and have been the subject of extensive research. mdpi.comsigmaaldrich.comresearchgate.net The ester group at the 2-position can be readily modified, for example, through hydrolysis to the corresponding carboxylic acid or by reaction with amines to form amides, providing access to a wide range of other functionalized indoles. mdpi.com

Research has demonstrated that derivatives of ethyl indole-2-carboxylate possess a variety of biological activities. For example, they have been investigated as:

Inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. sigmaaldrich.com

Antagonists for the CRTH2 receptor, which is involved in inflammatory responses. sigmaaldrich.com

Potential antiproliferative agents against cancer cells. nih.gov

Antimicrobial agents. sigmaaldrich.comnih.gov

The synthesis of libraries of substituted ethyl indole-2-carboxylates allows for the systematic exploration of structure-activity relationships, which is a crucial aspect of drug discovery. rug.nl By introducing different substituents at various positions of the indole ring, researchers can fine-tune the biological and physical properties of the molecules to optimize their desired effects. nih.govresearchgate.net For instance, studies have shown that the nature and position of substituents on the indole ring can significantly influence the potency and selectivity of these compounds as enzyme inhibitors or receptor antagonists. nih.gov

The functionalization of the indole nitrogen through alkylation is another common strategy to create diverse derivatives from a common ethyl indole-2-carboxylate starting material. researchgate.net These N-alkylated products can exhibit different biological profiles compared to their N-H counterparts. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBSEOUZZDHRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408451 | |

| Record name | ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16423-76-0 | |

| Record name | ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Ethyl 3,5 Dimethyl 1h Indole 2 Carboxylate and Its Analogs

Electrophilic Substitution Patterns on the Indole (B1671886) Ring

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (SEAr). researchgate.net The regioselectivity of this reaction is typically directed to the C3 position of the pyrrolic ring, which is the most nucleophilic site. imperial.ac.ukic.ac.uk However, in ethyl 3,5-dimethyl-1H-indole-2-carboxylate, the C3 position is already substituted with a methyl group.

The presence of substituents significantly influences the position of further electrophilic attack. The ethyl carboxylate group at C2 is strongly electron-withdrawing, which deactivates the pyrrole (B145914) ring, particularly the C2 and C3 positions, to electrophilic attack. Conversely, the methyl groups at C3 and C5 are electron-donating, activating the ring. The C5-methyl group, in particular, enhances the nucleophilicity of the benzene (B151609) portion of the indole.

Given these competing electronic effects, electrophilic substitution on this compound is predicted to occur on the benzene ring rather than the deactivated pyrrole ring. The directing influence of the C5-methyl group and the indole nitrogen favors substitution at the C4 and C6 positions. The C3-methyl group also weakly activates these positions. Therefore, electrophiles are most likely to attack the C4 or C6 positions, with the precise outcome often depending on the nature of the electrophile and the reaction conditions. For instance, Friedel-Crafts acylation of 1-(phenylsulfonyl)indole (B187392) derivatives often occurs at the C3 position, but with that position blocked, reactions on the benzene ring become relevant. chemijournal.com

Table 1: Predicted Regioselectivity of Electrophilic Substitution

| Position | Electronic Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C2 | Deactivated by -COOEt group | Low |

| C3 | Blocked by -CH₃ group | N/A |

| C4 | Activated by C5-CH₃ and Indole N | High |

| C6 | Activated by C5-CH₃ and Indole N | High |

Nucleophilic Reactions at the Ester Moiety and Other Sites

While the electron-rich indole ring is generally resistant to nucleophilic attack, the ester group at the C2 position provides a reactive site for such reactions.

Reactions at the Ester Group: The carbonyl carbon of the ethyl carboxylate is electrophilic and susceptible to attack by nucleophiles. Common transformations include:

Hydrolysis: Treatment with aqueous base (e.g., KOH) or acid followed by heating can hydrolyze the ester to the corresponding indole-2-carboxylic acid. mdpi.comresearchgate.net Direct methods using high-temperature aqueous media have also been developed for this conversion. researchgate.net

Transesterification: Reaction with a different alcohol in the presence of a catalyst (e.g., NaOMe in methanol) can swap the ethyl group for another alkyl group, for instance, yielding methyl 1H-indole-2-carboxylate. mdpi.comresearchgate.net

Aminolysis and Hydrazinolysis: Reaction with amines or hydrazine (B178648) yields the corresponding amides or hydrazides. Hydrazinolysis of ethyl indole-2-carboxylate (B1230498) with hydrazine hydrate (B1144303) is a standard method to produce indol-2-carbohydrazide, a versatile intermediate for synthesizing more complex derivatives. mdpi.comresearchgate.net

Reactions at Other Sites:

N-Deprotonation and Alkylation: The N-H proton of the indole is weakly acidic and can be removed by a suitable base (e.g., KOH in acetone). researchgate.netmdpi.com The resulting indolyl anion is a potent nucleophile that can be alkylated by electrophiles like allyl bromide or benzyl (B1604629) bromide, affording N-substituted indoles. mdpi.comresearchgate.net Care must be taken as strong basic conditions can also promote ester hydrolysis. mdpi.com

Nucleophilic Aromatic Substitution: Generally, the indole ring does not undergo nucleophilic aromatic substitution. However, in analogs bearing powerful electron-withdrawing groups, such as a nitro group, nucleophilic addition to the ring becomes possible. researchgate.netrsc.org

Table 2: Nucleophilic Reactions on Ethyl Indole-2-carboxylate Analogs

| Reaction | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Hydrolysis | aq. KOH | Indole-2-carboxylic acid | mdpi.com |

| Transesterification | NaOMe, Methanol (B129727) | Methyl Indole-2-carboxylate | mdpi.com |

| Hydrazinolysis | Hydrazine Hydrate | Indole-2-carbohydrazide | researchgate.net |

Oxidation and Reduction Reactions of the Indole Heterocycle

The C2=C3 double bond of the indole core is susceptible to both oxidation and reduction.

Oxidation: The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. Common products include oxindoles, where the C2 position is oxidized to a carbonyl group, or ring-opened derivatives resulting from the cleavage of the C2=C3 bond.

Reduction: The reduction of the indole ring, specifically the C2=C3 double bond, to yield the corresponding indoline (B122111) is a significant transformation. This is typically achieved through catalytic hydrogenation. nih.gov

Catalytic Hydrogenation: This reaction is often challenging due to the aromatic stability of the indole nucleus and the potential for the indoline product to poison the catalyst. nih.gov Various catalytic systems have been developed to achieve this transformation efficiently and selectively. These include platinum on carbon (Pt/C) activated by an acid, rhodium complexes, and iridium complexes. nih.govchinesechemsoc.orgresearchgate.net For indole-2-carboxylates, reduction can be achieved using metallic tin and HCl or, more efficiently, with alkali metals like lithium in liquid ammonia. google.com The complete hydrogenation of both the pyrrole and benzene rings to form octahydroindoles can also be accomplished under more forcing conditions using specialized ruthenium catalysts. acs.org Asymmetric hydrogenation to produce chiral indolines is a key area of research, often employing chiral phosphine (B1218219) ligands with rhodium or iridium catalysts. chinesechemsoc.orgresearchgate.net

Table 3: Selected Catalytic Systems for Indole Reduction

| Substrate Type | Catalyst/Reagents | Product | Reference(s) |

|---|---|---|---|

| Unprotected Indoles | Pt/C, p-toluenesulfonic acid, H₂ | Indolines | nih.gov |

| N-protected Indoles | [Rh(nbd)₂]SbF₆, PhTRAP, H₂ | Chiral Indolines | researchgate.net |

| Indole-2-carboxylic acid | Lithium, liquid NH₃ | Indoline-2-carboxylic acid | google.com |

Cycloaddition Reactions and Their Synthetic Utility

Cycloaddition reactions involving the indole core are powerful, atom-economical methods for constructing complex, fused heterocyclic systems. bohrium.comresearchgate.net The C2=C3 double bond of the indole can participate as the 2π component in these reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): Indoles can act as dienophiles in Diels-Alder reactions. While normal electron-demand reactions typically require an electron-withdrawing group at the C3 position, inverse electron-demand variants are also known. nih.gov These reactions are synthetically valuable for accessing the tetrahydrocarbazole core found in many alkaloids. researchgate.netnih.gov Photocatalytic methods using heterogeneous catalysts like platinum-modified titanium dioxide have been developed to facilitate these cycloadditions under mild conditions. nih.gov

[3+2] Cycloaddition: These reactions involve the dearomatization of the indole C2=C3 double bond with a three-atom component (1,3-dipole), such as an azomethine ylide or a vinyl-diazo species. rsc.orgacs.org This strategy is highly effective for synthesizing cyclopentannulated indolines, which are precursors to various natural products. researchgate.netacs.org Catalytic, enantioselective versions of this reaction have been developed using copper and rhodium catalysts. rsc.orgacs.org

[4+3] Cycloaddition: This type of cycloaddition is used to construct seven-membered rings fused to the indole nucleus. The reaction of indoles with in-situ generated oxyallyl cations, for example, can produce cyclohepta[b]indoles. bohrium.comdigitellinc.com These reactions provide access to challenging molecular architectures found in natural products like the ambiguine (B12290726) alkaloids. digitellinc.com

The synthetic utility of these reactions is immense, providing streamlined access to diverse and biologically relevant heterocyclic frameworks. bohrium.comscribd.com

Debromination and Dephenylsulfonylation Mechanisms

Debromination: Brominated indoles are common synthetic intermediates. The removal of a bromine atom (debromination) from the indole ring can be accomplished through various reductive methods. Catalytic hydrogenation is a common approach, where a catalyst such as palladium on carbon (Pd/C) is used with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) to cleave the C-Br bond. Other methods include metal-mediated reductions using zinc dust in acetic acid or reactions with organolithium reagents followed by quenching with a proton source. The specific conditions depend on the position of the bromine and the presence of other functional groups. For instance, the synthesis of (±)-cis-trikentrin B involved a 5,6,7-tribromoindole intermediate, highlighting the use of halogenated indoles in synthesis. nih.gov

Dephenylsulfonylation: The N-phenylsulfonyl group is a widely used protecting group for the indole nitrogen. It serves to activate the C2 position for lithiation and deactivates the ring towards certain electrophilic reactions. chemijournal.com Its removal (dephenylsulfonylation) is a crucial step in many synthetic sequences. The cleavage is typically achieved under basic or nucleophilic conditions. Mild methods include treatment with magnesium in methanol or using reducing agents like samarium(II) iodide. A common and effective method is flash chromatography on silica (B1680970) gel impregnated with a base, or simply using basic hydrolysis with reagents like sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol or ethanol (B145695).

Biological Activities and Medicinal Chemistry Applications of Ethyl 3,5 Dimethyl 1h Indole 2 Carboxylate Derivatives

Anti-inflammatory Potential

Derivatives of the indole (B1671886) scaffold are well-recognized for their anti-inflammatory capabilities. nih.govresearchgate.net Research into this area has revealed that certain indole-based compounds can modulate key inflammatory pathways. For instance, some derivatives function by inhibiting pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net

One study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, a related indole derivative, demonstrated a significant reduction in IgE levels in sensitized guinea pigs, along with decreased levels of IL-2 and TNF-α, indicating potent anti-inflammatory and anti-allergic effects. mdpi.com The mechanism for some of these compounds is believed to involve the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key protein in the pathogenesis of allergic and inflammatory conditions. mdpi.com Further studies have shown that certain indole compounds with N-ethyl morpholine (B109124) moieties act as agonists for the Cannabinoid 2 (CB2) receptor, which plays a crucial role in mediating anti-inflammation and analgesia. researchgate.net The activation of the CB2 receptor by these compounds led to a significant suppression of pro-inflammatory cytokines. researchgate.net Synthetic indole derivatives have also been evaluated for their ability to reduce edema in carrageenan-induced inflammation models, further confirming the scaffold's potential in developing new anti-inflammatory agents. mdpi.comnih.gov

Interactive Data Table: Anti-inflammatory Activity of Indole Derivatives

| Compound Type | Target/Model | Observed Effect | Reference |

|---|---|---|---|

| Indole-based Michael Product (MAK01) | COX-1, COX-2, 5-LOX | IC50: 314 µg/mL (COX-1), 130 µg/mL (COX-2), 105 µg/mL (5-LOX) | mdpi.com |

| Rhodanine-Indole Derivative (Les-6614) | Sensitized Guinea Pigs | 33-86% reduction in IgE; Reduction in IL-2, TNF-α | mdpi.com |

| Indole with N-ethyl morpholine moiety | CFA-induced Inflammatory Hyperalgesia | Suppression of IL-1β, IL-6, and TNF-α | researchgate.net |

Antimicrobial Properties

The indole-2-carboxylate (B1230498) framework is a promising starting point for the development of novel antimicrobial agents. nih.gov Studies have shown that ester and amide derivatives of indole-2-carboxylic acid possess notable antibacterial and antifungal activities. fabad.org.trresearchgate.net

A significant study focused on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which are structurally related to the core compound of this article. nih.gov These compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with potencies in some cases exceeding standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov The most active compound in this series displayed Minimum Inhibitory Concentrations (MIC) as low as 0.004 mg/mL. nih.gov The proposed mechanism for their antibacterial action involves the inhibition of the MurB enzyme, which is crucial for bacterial cell wall synthesis. nih.gov

Furthermore, these derivatives showed good to excellent antifungal activity, with a suggested mechanism involving the inhibition of 14a-lanosterol demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov Other research has highlighted indole-2-carboxamides as potent agents against various Mycobacterium species, including M. tuberculosis and non-tuberculous mycobacteria (NTM). nih.gov These compounds act by inhibiting the MmpL3 transporter, which is vital for the assembly of the mycobacterial cell wall, making them highly selective for mycobacteria. nih.gov

Interactive Data Table: Antimicrobial Activity of Indole-2-Carboxylate Derivatives

| Compound | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Methyl Indole-2-carboxylate Derivative (Compound 8) | En. cloacae | 0.004-0.03 mg/mL | nih.gov |

| Methyl Indole-2-carboxylate Derivative (Compound 15) | Fungi (general) | 0.004-0.06 mg/mL | nih.gov |

| Indole-2-carboxamide (Compound 2) | Enterococcus faecalis | 8 µg/mL | researchgate.net |

| Indole-2-carboxamide (Compound 2) | Candida albicans | 8 µg/mL | researchgate.net |

| Dimethyl Indole-2-carboxamide (Compound 25) | M. abscessus | 0.78 µg/mL | nih.gov |

Anticancer Activity and Mechanisms of Action

Indole derivatives are extensively studied for their potential as anticancer agents, with many compounds demonstrating the ability to inhibit the growth of various cancer cell lines. researchgate.netnih.govnih.gov The ethyl 3,5-dimethyl-1H-indole-2-carboxylate scaffold serves as a valuable template for designing potent antiproliferative agents. nih.gov Modifications to the indole ring, such as the introduction of thiazolyl or carboxamide groups, have led to compounds with significant cytotoxic activity against cancer cells, including those of the breast, colon, and lung. researchgate.netacs.org For example, a 5-fluoro-substituted methyl ester derivative of indole-2-carboxylic acid was found to have potent cytotoxic action against multiple tumor cell lines. researchgate.net The anticancer effects of these derivatives are often mediated through specific cellular mechanisms, primarily the induction of apoptosis and interference with the cell cycle.

A primary mechanism through which indole derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis, in cancer cells. researchgate.net Research on indole-2-carboxamide derivatives has shown that these compounds can trigger the intrinsic apoptotic pathway. abdn.ac.uk This is achieved by activating key proteins in the apoptotic cascade, such as caspases (specifically caspase-3, -8, and -9) and promoting the release of cytochrome C from the mitochondria. abdn.ac.uk Furthermore, these compounds were observed to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, shifting the cellular balance in favor of cell death. abdn.ac.uk Some derivatives have been shown to induce apoptosis or a combination of late apoptosis and necrosis, depending on the specific cancer cell line being targeted. acs.org This ability to trigger cell death selectively in tumor cells is a hallmark of a promising anticancer agent. researchgate.net

In addition to inducing apoptosis, indole derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. acs.orgnih.gov Several studies have shown that potent indole-2-carboxamide derivatives can cause cell cycle arrest, typically at the G2/M phase. acs.org This arrest prevents cancer cells from proceeding through mitosis and dividing, thereby inhibiting tumor growth. The mechanism often involves the inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs), such as CDK2, which are essential for cell cycle progression. acs.org In other related indole derivatives, cell cycle arrest has been observed at both the S and G2/M phases, accompanied by a significant decrease in the levels of oncogenic factors like c-Myc. nih.gov This dual action of inducing apoptosis and causing cell cycle arrest makes these compounds multi-faceted anticancer agents. acs.org

Interactive Data Table: Anticancer Activity of Indole Derivatives

| Compound Type | Cell Line | Activity (GI50/IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Indole-2-carboxamide (Va) | A549 (Lung) | 44 nM | EGFR Inhibition | |

| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast) | 6.10 µM | G2/M Arrest, Apoptosis | acs.org |

| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast) | 6.49 µM | G2/M Arrest, Apoptosis | acs.org |

| Indole-2-carboxamide (5d) | MCF-7 (Breast) | 0.95 µM | Apoptosis, EGFR/CDK2 Inhibition | abdn.ac.uk |

Anticonvulsant Effects

The indole nucleus is a recognized pharmacophore in the design of agents active in the central nervous system (CNS), including those with anticonvulsant properties. researchgate.net While research specifically on this compound derivatives is limited in this area, the broader class of indole derivatives has shown significant potential in preclinical models of epilepsy. researchgate.netnih.gov

Studies have evaluated various indole derivatives in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which are standard models for identifying potential anticonvulsant drugs. mdpi.com Some indole derivatives have demonstrated protective effects in these models, comparable to or even better than some established antiepileptic drugs. mdpi.commdpi.com The mechanism of action for these compounds is often complex but can involve the modulation of neuronal ion channels, such as voltage-gated sodium and calcium channels, which are critical in controlling neuronal excitability. mdpi.commdpi.com Additionally, some indole derivatives have been found to restore the levels of key neurotransmitters like noradrenaline, dopamine, and serotonin (B10506) in the brain following induced seizures, suggesting another potential mechanism for their anticonvulsant activity. nih.gov

Analgesic Properties

The search for new and effective pain management therapies has also included the investigation of indole derivatives. nih.gov Several compounds from this class have demonstrated significant analgesic (pain-relieving) and antinociceptive (pain-blocking) effects in various preclinical models. mdpi.comnih.govmdpi.com

The analgesic potential of some indole derivatives is linked to their anti-inflammatory activity, as inflammation is a major contributor to pain. nih.gov For instance, compounds that inhibit inflammatory mediators like COX and 5-LOX enzymes can effectively reduce inflammatory pain. mdpi.com Beyond this, certain indole derivatives exhibit analgesic effects through mechanisms targeting the central and peripheral nervous systems. As mentioned previously, indole derivatives that act as CB2 receptor agonists have shown potent effects in models of inflammatory pain. researchgate.net Other research has identified compounds that demonstrate efficacy in models of tonic pain and neurogenic pain. mdpi.com The mechanism for these more direct analgesic effects can involve interaction with neuronal targets such as TRPV1 receptors and voltage-gated sodium and calcium channels, which are all implicated in the transmission of pain signals. mdpi.commdpi.com

Kinase Inhibition (e.g., CDK-1, CDK-5, GSK-3)

The indole nucleus is a privileged scaffold in the design of kinase inhibitors, and derivatives of indole-2-carboxylates and related structures have shown promise in targeting several cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). These enzymes are critical regulators of the cell cycle and cellular signaling, making them important targets in oncology and other therapeutic areas.

Hybrid molecules combining oxindole (B195798) and indole-2-carbohydrazide motifs have been synthesized and evaluated for their anticancer activity. nih.gov Some of these conjugates have demonstrated inhibitory action against CDK2 and CDK9. nih.gov For instance, certain oxindole-indole conjugates showed good to weak inhibition of CDK2, with the best compounds achieving up to 85% inhibition at a concentration of 20 µM. nih.gov

Furthermore, the design of dual inhibitors targeting both CDK2 and GSK-3β has been an area of active research, as these two kinases share significant homology in their ATP-binding sites. nih.gov Novel hybrids of oxindole and benzofuran, derived from an ethyl benzofuran-2-carboxylate precursor, have yielded potent dual inhibitors. nih.gov Specific derivatives exhibited strong, nanomolar inhibitory activity against both CDK2 and GSK-3β, highlighting the potential of such hybrid strategies. nih.gov For example, compound 5d (a bromo isatin (B1672199) derivative) showed an IC₅₀ of 37.77 nM against CDK2 and 32.09 nM against GSK-3β. nih.gov

While direct studies on this compound derivatives are limited in this specific context, the broader family of indole-2-carboxamides and related heterocycles serves as a valuable template for developing potent and selective kinase inhibitors.

Table 1: Inhibitory Activity of Selected Kinase Inhibitors with Indole-Related Scaffolds

| Compound | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| 5d (oxindole/benzofuran hybrid) | CDK2 | 37.77 | nih.gov |

| 5d (oxindole/benzofuran hybrid) | GSK-3β | 32.09 | nih.gov |

| 5f (oxindole/benzofuran hybrid) | CDK2 | 52.75 | nih.gov |

| 5f (oxindole/benzofuran hybrid) | GSK-3β | 40.13 | nih.gov |

| 18 (pyrroloindolizine-dione) | GSK-3β | 240 | acs.org |

| 18 (pyrroloindolizine-dione) | CDK2 | 2800 | acs.org |

Antiviral Efficacy against Specific Viruses (e.g., BVDV, HCV, Influenza A)

The indole-2-carboxylate framework has been explored for its potential as a source of broad-spectrum antiviral agents. Research has focused on its efficacy against various RNA and DNA viruses.

In one study, a series of novel indole-2-carboxylate derivatives were synthesized and tested against a panel of viruses including Influenza A, Influenza B, Herpes Simplex Virus-1 (HSV-1), and Coxsackie B3 (Cox B3) virus. nih.gov Several of these compounds displayed potent activity against the Influenza A/FM/1/47 virus, with IC₅₀ values in the low micromolar range. nih.gov Notably, compound 14f was identified as having both potent inhibitory activity against influenza A (IC₅₀ = 7.53 μmol/L) and a high selectivity index (SI = 12.1). nih.gov The same study noted that antiviral testing against Hepatitis B (HBV) and Hepatitis C (HCV) viruses was not yet completed. nih.gov

Another study investigating ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives—a structurally related scaffold—tested for activity against Bovine Viral Diarrhea Virus (BVDV, a surrogate for HCV), HCV, and Influenza A (H3N2). researchgate.net The majority of the synthesized compounds in that series were found to be inactive against these specific viruses under the tested conditions. researchgate.net However, two specific derivatives did show effective suppression of influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures. researchgate.net These mixed results underscore the sensitivity of antiviral activity to specific structural modifications on the indole core.

Table 2: Antiviral Activity of Selected Indole-2-Carboxylate Derivatives against Influenza A

| Compound | Virus Strain | IC₅₀ (μmol/L) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 8e | Influenza A/FM/1/47 | 8.13 | >6.1 | nih.gov |

| 8f | Influenza A/FM/1/47 | 9.43 | >5.3 | nih.gov |

| 14f | Influenza A/FM/1/47 | 7.53 | 12.1 | nih.gov |

HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.orgdntb.gov.uanih.govnih.gov HIV-1 integrase is a crucial enzyme for viral replication, and its inhibition is a clinically validated strategy for treating HIV-1 infection. dntb.gov.uanih.gov

Derivatives based on this scaffold have been designed to chelate the two essential Mg²⁺ ions within the enzyme's active site, a mechanism central to the function of many INSTIs. mdpi.comrsc.orgnih.govnih.gov Virtual screening and subsequent chemical synthesis have led to the discovery of potent inhibitors. mdpi.comnih.gov Initial studies with a parent indole-2-carboxylic acid compound showed inhibitory activity, which was then significantly enhanced through structural optimization. mdpi.comrsc.orgnih.gov

Key structure-activity relationship (SAR) findings indicate that introducing a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 position of the indole core can markedly increase inhibitory activity. mdpi.com The C3 long branch appears to improve interactions with a hydrophobic cavity near the integrase active site. mdpi.comnih.gov These efforts culminated in the development of derivative 20a , which potently inhibited the strand transfer activity of integrase with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov Another optimized derivative, 17a , also showed significant inhibition with an IC₅₀ of 3.11 μM. rsc.orgnih.gov

Table 3: Inhibitory Potency of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | HIV-1 Integrase IC₅₀ (μM) | Source |

|---|---|---|

| 17a | 3.11 | rsc.orgnih.gov |

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Derivatives of indole-2-carboxamide represent a well-established class of allosteric modulators for the Cannabinoid Receptor 1 (CB1). nih.govbohrium.comresearchgate.net Unlike orthosteric ligands that bind directly to the primary active site, allosteric modulators bind to a distinct, secondary site on the receptor. This binding event induces a conformational change that can alter the binding and/or efficacy of orthosteric ligands, offering a more nuanced approach to receptor modulation. realmofcaring.org

A key feature of indole-2-carboxamide derivatives, such as the prototypical modulator ORG27569, is their ability to act as positive allosteric modulators (PAMs) of agonist binding. nih.govrealmofcaring.org In equilibrium binding assays, these compounds have been shown to significantly increase the binding of CB1 receptor agonists like [³H]CP 55,940. realmofcaring.org This effect is indicative of positive cooperativity, where the binding of the allosteric modulator enhances the affinity of the orthosteric agonist for the receptor. nih.govacs.org

The degree of this interaction is quantified by two key parameters: the equilibrium dissociation constant (K₈), which measures the modulator's affinity for the allosteric site, and the cooperativity factor (α), which describes the magnitude and direction of the effect on orthosteric ligand binding. acs.org An α value greater than 1 signifies positive cooperativity. acs.org Structure-activity relationship studies have revealed that modifications to the C3-alkyl chain and the N-phenylethyl moiety of the indole-2-carboxamide scaffold can dramatically impact these parameters. nih.gov For instance, optimizing these positions has led to compounds like 12d and 12f , which exhibit both high affinity for the allosteric site and remarkably high positive cooperativity for agonist binding. nih.govacs.org Conversely, these same compounds can display negative cooperativity with CB1 inverse agonists. realmofcaring.org

Table 4: Allosteric Parameters of Indole-2-Carboxamide Derivatives at the CB1 Receptor

| Compound | K₈ (nM) | Cooperativity (α) | Source |

|---|---|---|---|

| ORG27569 (1) | 405.3 | 4.3 | nih.gov |

| 12d | 259.3 | 24.5 | nih.govacs.org |

| 12f | 89.1 | 4.1 | nih.govacs.org |

| ICAM-b | 467 | 14.2 | nih.gov |

A fascinating and therapeutically promising aspect of indole-2-carboxamide allosteric modulators is their ability to induce ligand-biased signaling, also known as functional selectivity. nih.govnih.govacs.org This phenomenon occurs when a ligand preferentially activates one downstream signaling pathway over another through the same receptor. mdpi.com

While compounds like ORG27569 and its analogs act as PAMs for agonist binding, they paradoxically behave as negative allosteric modulators (NAMs) for G-protein activation. nih.govrealmofcaring.orgnih.gov They antagonize agonist-induced G-protein coupling to the CB1 receptor. nih.govrealmofcaring.org However, these modulators have been shown to promote signaling through β-arrestin-dependent pathways. nih.govnih.gov For example, even in the absence of an orthosteric agonist, some of these compounds can induce the downstream activation of the ERK1/2 signaling pathway, an effect that is mediated by β-arrestin. nih.govnih.gov

This biased profile—inhibiting G-protein signaling while promoting β-arrestin signaling—offers the potential to develop novel therapeutics that could separate the desired clinical effects of CB1 modulation from unwanted side effects. nih.govnih.gov The indole-2-carboxamide scaffold is thus a valuable template for creating allosteric modulators that can fine-tune CB1 receptor function with high pathway specificity. acs.orgnih.gov

Inhibition of Interleukin-4 Gene Expression

Interleukin-4 (IL-4) is a key cytokine involved in allergic inflammation and the production of immunoglobulin E (IgE). mdpi.com Its pathway is a significant target for therapies aimed at treating conditions like atopic dermatitis and asthma. mdpi.commdpi.com The inhibition of IL-4 gene expression or its signaling cascade can be an effective therapeutic strategy. nih.gov

While various compounds, including salicylates and specific monoclonal antibodies, have been shown to inhibit IL-4 expression or signaling, research directly linking derivatives of this compound to the inhibition of IL-4 gene expression is limited. mdpi.comnih.gov Some studies have explored the effects of other indole derivatives, such as indole-3-lactic acid, on IL-4-induced responses in skin models, suggesting a potential role for the broader indole family in modulating this pathway. mdpi.com Additionally, research has shown that indole itself can be used to induce a transgenic system to express a modified, anti-inflammatory form of IL-4, highlighting the complex relationship between indoles and this cytokine pathway. atsjournals.org However, specific data on the direct inhibitory effects of this compound derivatives on IL-4 gene expression are not prominently featured in current scientific literature.

Despite a comprehensive search for scientific literature, no research articles or data were found specifically detailing the activity of this compound derivatives as inhibitors of the bacterial fatty acid biosynthesis enzyme, FabG.

The performed searches did not yield any information regarding the synthesis, biological evaluation, or structure-activity relationships of this specific class of compounds in relation to FabG inhibition. While the broader class of indole derivatives has been investigated for various biological activities, including antibacterial properties, no studies were identified that focused on the 3,5-dimethyl-1H-indole-2-carboxylate scaffold as a FabG inhibitor.

Therefore, the content for the requested section "5.11. Inhibition of Bacterial Fatty Acid Biosynthesis (FabG Inhibitors)" cannot be generated at this time due to the lack of available scientific evidence. No data tables or detailed research findings could be compiled as no relevant studies were found.

Structure Activity Relationship Sar Studies of Ethyl 3,5 Dimethyl 1h Indole 2 Carboxylate and Its Analogs

Influence of Indole (B1671886) Ring Substitution Patterns on Biological Efficacy

The indole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly dictates the biological efficacy of its derivatives. mdpi.com Studies on various indole-2-carboxamides and indole-2-carboxylates have demonstrated that the nature and position of substituents on the indole nucleus are critical for their interaction with biological targets. nih.gov The reactive sites of the indole ring, particularly positions 1, 2, and 3, are of significant importance for chemical modifications. nih.gov

Role of the C3-Position Substituents in Modulating Bioactivity

The C3-position of the indole-2-carboxylate (B1230498) scaffold is a key site for modification, and the nature of the substituent at this position has a profound impact on bioactivity. In many cases, substitution at the C3-position is essential for potent biological effects.

For example, in a study of indole-2-carboxylic acid benzylidene-hydrazides as apoptosis inducers, substitution at the C3-position of the indole ring was found to be important for their apoptotic activity. nih.govresearchgate.net A significant increase in potency was observed when moving from a methyl to a phenyl group at the C3 position. nih.govresearchgate.net Similarly, in the development of HIV-1 integrase inhibitors, optimizations at the C3 position of indole-2-carboxylic acid derivatives enhanced their inhibitory activity. rsc.org The introduction of bulky hydrophobic groups at C3 was proposed to fill a hydrophobic cavity in the enzyme's active site. rsc.org

In a series of indole-2-carboxamides evaluated for antiproliferative activity, the substituent at the C3-position of a second indole moiety was shown to be important, with a hydrogen atom being preferred over methyl or ethyl groups in that specific scaffold. mdpi.com Conversely, for allosteric modulators of the cannabinoid CB1 receptor, C3 substituents on indole-2-carboxamides were found to significantly impact the allostery of the ligand. nih.gov The introduction of an aliphatic azido (B1232118) group at the C3-position of certain parent compounds led to a significant reduction in binding affinity for the CB1 receptor. nih.gov

The following table illustrates the effect of C3 substituents on the anti-HIV-1 integrase activity of some indole-2-carboxylic acid derivatives.

| Compound | C3-Substituent | IC₅₀ (µM) |

| 1 | H | >30 |

| 4a | 2-methoxyphenylamino | 10.06 |

| 4b | 3-methoxyphenylamino | 10.12 |

| 4d | 4-methoxyphenylamino | 15.70 |

| 4e | 2-fluorophenylamino | 13.91 |

Data sourced from a study on indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors. rsc.org

Impact of Substituents at Other Positions (e.g., C5, C7) on Pharmacological Profiles

Substituents at other positions of the indole ring, such as C5 and C7, also play a critical role in modulating the pharmacological profiles of indole-2-carboxylate derivatives.

The C5 position is frequently substituted to enhance biological activity. In the context of HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) or pyrazine (B50134) at the C5 position via an amide bond resulted in improved strand transfer inhibitory effects compared to the unsubstituted parent compound. nih.gov Similarly, for indole-2-carboxamides acting as CB1 receptor allosteric modulators, a chloro substituent at the C5 position is a common feature in potent compounds. nih.gov In a series of indole-2-carboxamides with antiplasmodial activity, a 5-chloro substitution was found to be most suitable, providing a good balance of potency and selectivity. acs.org

The C7 position has also been explored to fine-tune activity. In the development of IDO1/TDO dual inhibitors, a 7-fluoro substituent was incorporated into the indole-2-carboxylic acid scaffold for SAR exploration. sci-hub.se However, in a study of CysLT1 selective antagonists, a methoxy (B1213986) group at the C7 position of the indole ring was found to be the most favorable substitution. researchgate.net

The table below shows the impact of C5 and C6 substituents on the anti-HIV-1 integrase activity of certain indole-2-carboxylic acid derivatives.

| Compound | C5-Substituent | C6-Substituent | IC₅₀ (µM) |

| 1 | H | H | >30 |

| 13a | Halogenated benzene (amide linked) | H | - |

| 13b | Pyrazine (amide linked) | H | 11.67 |

| 17a | H | Halogenated benzene (amide linked) | 3.11 |

| 17g | H | Benzylamine | 15.56 |

Data sourced from studies on indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors. rsc.orgnih.gov

Design and Optimization Strategies Based on SAR Data for Improved Therapeutic Profiles

The design and optimization of indole-2-carboxylate derivatives are heavily reliant on SAR data to enhance their therapeutic profiles. A common strategy involves identifying a hit compound from screening and then systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties.

One key strategy is the modification of substituents at critical positions of the indole ring based on SAR findings. For instance, after identifying that a 6-acetamido substituent was favorable for IDO1/TDO inhibitory activity, this scaffold was selected for further optimization of other parts of the molecule. sci-hub.se Similarly, in the development of HIV-1 integrase inhibitors, after discovering that indole-2-carboxylic acid had some activity, structural optimizations were focused on the C3, C5, and C6 positions to improve interactions with the target enzyme. rsc.orgnih.gov

Fragment-based drug design is another powerful strategy. In the design of anti-tubercular agents, a 4,6-difluoroindole (B180311) scaffold was chosen based on initial SAR, and then fragments from other known anti-TB agents were attached to it. rsc.org

Furthermore, computational modeling can be used in conjunction with SAR data to refine the design of new analogs. Docking studies can help to visualize how compounds bind to their target and explain the observed SAR, guiding the rational design of new derivatives with improved binding affinity. nih.gov For example, modeling studies of glycine (B1666218) antagonists based on the indole-2-carboxylate scaffold helped to identify a lipophilic pocket in the binding site, which informed the design of new analogs with cycloalkyl groups. nih.gov

Applications Beyond Medicinal Chemistry for Indole 2 Carboxylate Derivatives

Role as Versatile Chemical Building Blocks in Organic Synthesis

Ethyl 3,5-dimethyl-1H-indole-2-carboxylate serves as a valuable starting material and intermediate in the synthesis of more complex molecules. The indole-2-carboxylate (B1230498) framework provides a reactive scaffold that can be readily modified at several positions, including the indole (B1671886) nitrogen, the C-3 position, and the ester group itself.

Researchers have successfully performed various transformations on ethyl indole-2-carboxylate and its analogues. For instance, the nitrogen of ethyl indol-2-carboxylate can be alkylated under basic conditions using reagents like aqueous potassium hydroxide (B78521) in acetone. mdpi.comresearchgate.net This allows for the introduction of various alkyl or benzyl (B1604629) groups. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further reactions or be decarboxylated. mdpi.comorgsyn.org

A key reaction involving this scaffold is electrophilic substitution, which predominantly occurs at the C-3 position. orgsyn.org This reactivity allows for the introduction of a wide range of functional groups. For example, ethyl indole-2-carboxylate can undergo the Vilsmeier-Haack reaction to introduce a formyl group at the C-3 position, yielding ethyl 3-formyl-1H-indole-2-carboxylate. mdpi.com This formyl derivative is a versatile intermediate for synthesizing a variety of heterocyclic compounds. researchgate.net

Additionally, the ester group can be converted to a carbohydrazide (B1668358) through hydrazinolysis. mdpi.comresearchgate.net The resulting indol-2-carbohydrazide can then be reacted with aldehydes and ketones to form hydrazones, or used in heterocyclization reactions to construct more complex ring systems like thiazoles. mdpi.comresearchgate.net These transformations highlight the utility of ethyl indole-2-carboxylate derivatives as foundational molecules for the synthesis of a diverse array of organic compounds.

Table 1: Synthetic Transformations of Ethyl Indole-2-Carboxylate Derivatives

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Ethyl indol-2-carboxylate | aq. KOH, Acetone, Alkyl/Benzyl halide | Ethyl 1-alkyl/benzyl-1H-indole-2-carboxylate | mdpi.comresearchgate.net |

| Ethyl indol-2-carboxylate | aq. KOH (excess), heat | 1-Alkyl/benzyl-1H-indole-2-carboxylic acid | mdpi.com |

| Ethyl indol-2-carboxylate | Hydrazine (B178648) hydrate (B1144303), Ethanol (B145695), reflux | Indol-2-carbohydrazide | mdpi.comresearchgate.net |

| Ethyl indol-2-carboxylate | Phosphorus oxychloride, DMF | Ethyl 3-formyl-1H-indole-2-carboxylate | mdpi.com |

Potential in Materials Science Applications

While specific research on the application of this compound in materials science is limited, the broader class of indole derivatives shows significant promise in this field. Indole-containing compounds are known to possess interesting photophysical properties, which can be tuned by substitution on the indole ring. nih.govresearchgate.net These properties are fundamental to the development of new materials for various applications.

The indole scaffold can be incorporated into polymers. For example, poly(2-ethyl-3-methylindole) has been synthesized through intramolecular cyclization, resulting in a polymer with a 1,5-linkage of monomer units. researchgate.net The ability to polymerize indole derivatives opens up possibilities for creating novel materials with tailored electronic and optical properties.

Furthermore, indole derivatives are being explored for their use in creating functional materials like hydrogels. For instance, a single amino acid derivative, Fmoc-L-tryptophan, which contains an indole ring, has been shown to form a catalytic hydrogel. acs.org This suggests that appropriately functionalized indole-2-carboxylates could be designed to self-assemble into soft materials with specific functions. The potential for this compound in this area would depend on its ability to be functionalized and polymerized to create materials with desirable characteristics.

Application as Corrosion Inhibitors in Acidic Environments

Indole and its derivatives have been extensively studied as corrosion inhibitors for various metals, particularly in acidic media. researchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. mdpi.comresearchgate.net

The inhibitive action is attributed to the presence of the aromatic indole ring, heteroatoms (specifically the nitrogen atom), and π-electrons, which facilitate strong adsorption onto the metal surface. researchgate.net Studies on various indole derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. mdpi.com

For instance, indole-2-carboxylic acid has been demonstrated to be an effective corrosion inhibitor for aluminum alloy in alkaline solutions, with an inhibition efficiency that increases with concentration. nih.govnih.govresearchgate.net The carboxyl group plays a crucial role by binding to the metal surface. nih.gov Similarly, ethyl 3-formyl-1H-indol-2-carboxylate has shown significant corrosion inhibition for mild steel in sulfuric acid. mdpi.com The adsorption of these molecules on the metal surface follows established models like the Langmuir adsorption isotherm. mdpi.com

Although direct studies on this compound are not prevalent in the reviewed literature, it is reasonable to infer its potential as a corrosion inhibitor. The presence of the indole nucleus, the carboxylate group, and the electron-donating methyl groups would likely contribute to its ability to adsorb on a metal surface and provide protection against corrosion.

Table 2: Corrosion Inhibition Efficiency of Indole Derivatives

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference(s) |

|---|---|---|---|---|

| Indole-2-carboxylic acid | Aluminum Alloy | 4 M NaOH | 54.0 | nih.govnih.govresearchgate.net |

| Ethyl 3-formyl-1H-indol-2-carboxylate | Mild Steel | 0.5 M H₂SO₄ | 76.2 | mdpi.com |

| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Mild Steel | H₂SO₄ | 81.89 | nih.gov |

| Indole-3-carbaldehyde | Mild Steel | 1 M HCl | 95 | researchgate.net |

Use in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes) and Sensor Technologies

The application of this compound in optoelectronic devices and sensor technologies is an emerging area with potential, largely inferred from the properties of related indole derivatives. Indole-based compounds are known for their desirable photophysical characteristics, including strong fluorescence and tunable electronic properties, which are essential for these applications. researchgate.netmdpi.com

Indole derivatives are being investigated as fluorescent probes and chemosensors for the detection of various ions and molecules. mdpi.com The indole ring's fluorescence can be modulated by the introduction of different substituents, leading to changes in emission upon binding to a target analyte. nih.gov For example, some methyl 3-aryl-1H-indole-2-carboxylates have been studied as fluorescent probes for fluoride (B91410) ions. researchgate.net The development of pH-sensitive probes based on indole derivatives has also been reported. mdpi.com

In the realm of optoelectronics, particularly organic light-emitting diodes (OLEDs), materials with high fluorescence quantum yields are crucial. While there is no specific report on the use of this compound in OLEDs, the general class of indole derivatives is being explored. The photophysical properties of indole derivatives, such as their absorption and emission maxima, can be tuned by altering the substitution pattern on the indole core. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can shift the emission wavelength. nih.gov This tunability is a key advantage in designing materials for specific colors in OLED displays. The potential of this compound in these applications would depend on a detailed investigation of its photophysical properties, such as its quantum yield and emission spectrum.

Q & A

Q. How can experimental design minimize variability in indole carboxylate synthesis?

- Methodological Answer : Implement factorial design (e.g., varying temperature, catalyst loading) to identify critical parameters. Use internal standards (e.g., deuterated analogs) in NMR for quantification. Document reaction conditions (time, humidity) systematically to trace batch-to-batch differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.